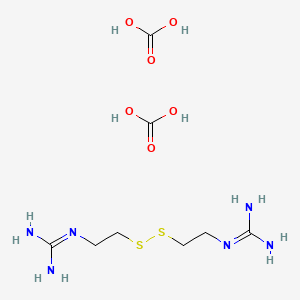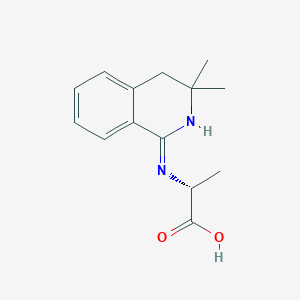
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine is a compound with the molecular formula C14H18N2O2 It is a derivative of alanine, an amino acid, and features a 3,3-dimethyl-3,4-dihydroisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine can be achieved through several synthetic routes. One common method involves the Ritter reaction, where 2-methyl-3-phenylpropan-2-ol reacts with thiocyanates in a two-phase system of toluene and sulfuric acid at 60-70°C for 30 minutes . This reaction yields the corresponding isoquinolines, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein folding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]anilines: These compounds are synthesized using similar methods and share structural similarities with (3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-D-alanine.
N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)leucine: Another derivative of isoquinoline, used in proteomics research.
Uniqueness
This compound is unique due to its specific combination of the isoquinoline moiety and the alanine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(2R)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
Clé InChI |
ZVYICXMIPNSFIA-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
SMILES canonique |
CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-cyclohexyl-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12843433.png)

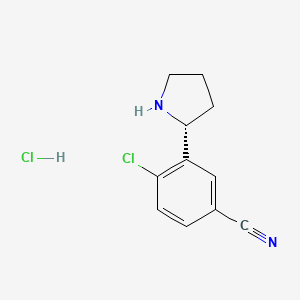

![N-(Cyclohexylmethyl)-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12843466.png)
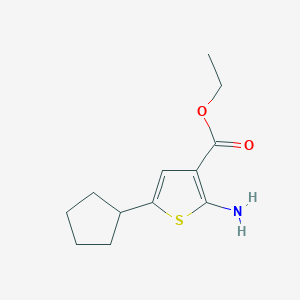
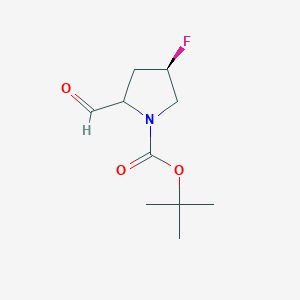
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
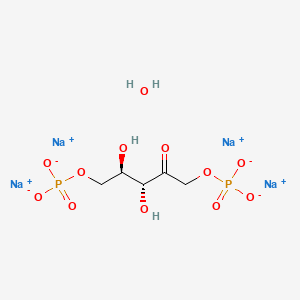
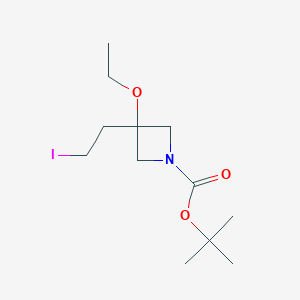
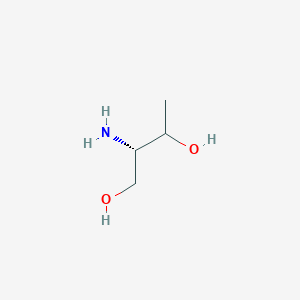

![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
